Cas no 401567-19-9 (6-Benzothiazolecarbonitrile,2-(methylthio)-)

6-Benzothiazolecarbonitrile,2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolecarbonitrile,2-(methylthio)-
- 6-Benzothiazolecarbonitrile,2-(methylthio)-(9CI)
- 2-(methylthio)benzo[d]thiazole-6-carbonitrile
- 401567-19-9
- SCHEMBL14858684
- A1-26190
- JCVHNSLJWKYZGG-UHFFFAOYSA-N
- 2-methylsulfanyl-1,3-benzothiazole-6-carbonitrile
-
- Inchi: InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3
- InChI Key: JCVHNSLJWKYZGG-UHFFFAOYSA-N
- SMILES: CSC1=NC2C=CC(C#N)=CC=2S1
Computed Properties
- Exact Mass: 205.997
- Monoisotopic Mass: 205.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.2A^2
- XLogP3: 2.8
6-Benzothiazolecarbonitrile,2-(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF92585-5g |
6-Benzothiazolecarbonitrile,2-(methylthio)-(9CI) |
401567-19-9 | 95% | 5g |
$1309.00 | 2024-04-20 |
6-Benzothiazolecarbonitrile,2-(methylthio)- Related Literature
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on 6-Benzothiazolecarbonitrile,2-(methylthio)-
Introduction to 6-Benzothiazolecarbonitrile,2-(methylthio) (CAS No. 401567-19-9)
6-Benzothiazolecarbonitrile,2-(methylthio), identified by the Chemical Abstracts Service Number (CAS No.) 401567-19-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural features of 6-Benzothiazolecarbonitrile,2-(methylthio), particularly the presence of a nitrile group and a methylthio substituent, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The nitrile group in 6-Benzothiazolecarbonitrile,2-(methylthio) introduces a polar site that can participate in hydrogen bonding or coordinate with metal ions, enhancing its solubility and reactivity. Additionally, the methylthio group (-SCH₃) adds a layer of electronic and steric modulation, influencing the compound's binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on benzothiazole derivatives as potential pharmacological agents. Studies have demonstrated that modifications at various positions of the benzothiazole ring can significantly alter its biological profile. For instance, derivatives with electron-withdrawing groups like nitriles have shown promise in inhibiting certain enzymes involved in inflammatory pathways. The compound 6-Benzothiazolecarbonitrile,2-(methylthio) is no exception and has been explored for its potential role in modulating biological processes.
One of the most compelling aspects of 6-Benzothiazolecarbonitrile,2-(methylthio) is its versatility in synthetic chemistry. The presence of both the nitrile and methylthio functional groups provides multiple sites for further derivatization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has made it a valuable building block in the synthesis of more complex molecules with tailored biological activities.
Recent advancements in computational chemistry have further enhanced the understanding of 6-Benzothiazolecarbonitrile,2-(methylthio)'s interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to proteins involved in diseases such as cancer and inflammation. These studies have provided insights into the compound's binding mode and have guided the design of more potent derivatives.
The pharmaceutical industry has shown particular interest in benzothiazole derivatives due to their reported efficacy across a range of therapeutic areas. 6-Benzothiazolecarbonitrile,2-(methylthio) has been investigated for its potential antiviral, antibacterial, and anti-inflammatory properties. While clinical trials are still in progress, preclinical data suggest that this compound may exhibit significant therapeutic benefits when used in appropriate formulations.
Synthetic methodologies for 6-Benzothiazolecarbonitrile,2-(methylthio) have also seen considerable development. Researchers have optimized routes to improve yield and purity while minimizing hazardous byproducts. These efforts align with broader trends in green chemistry aimed at making drug synthesis more sustainable and environmentally friendly.
The role of 6-Benzothiazolecarbonitrile,2-(methylthio) in drug discovery extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as an important intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. Its structural features make it an attractive candidate for further exploration in combinatorial chemistry libraries designed to screen for novel drug candidates.
In conclusion,6-Benzothiazolecarbonitrile,2-(methylthio) (CAS No. 401567-19-9) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advances in synthetic and computational chemistry, position it as a valuable asset for scientists working on next-generation therapeutics. As research continues to uncover new applications for this molecule,6-Benzothiazolecarbonitrile,2-(methylthio) is likely to remain at the forefront of medicinal chemistry innovation.
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